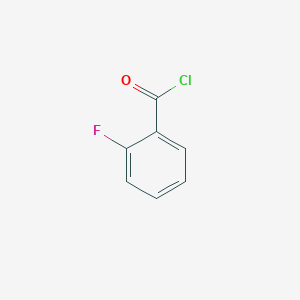

2-Fluorobenzoyl chloride

説明

特性

IUPAC Name |

2-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAGZOYMEQDCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025330 | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-fluorobenzoyl chloride is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C, Boiling point = 90-92 °C at 15 mm Hg | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

180 °F (NTP, 1992), 180 °F | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Decomposes (NTP, 1992) | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.304 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.328 g/cu cm at 25 °C | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.46 [mmHg] | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2641 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

393-52-2 | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=393-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4H017N76S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39 °F (NTP, 1992), 4 °C | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20411 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-FLUOROBENZOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4261 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorobenzoyl Chloride (CAS 393-52-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl chloride, with the CAS registry number 393-52-2, is a significant chemical intermediate in the fields of pharmaceutical and agrochemical research and development.[1] Its utility stems from the presence of a reactive acyl chloride group and a fluorine atom on the benzene ring, which can influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2] This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and data presentation for the scientific community.

Core Properties

This compound is a colorless to faintly colored liquid under standard conditions.[3] It is characterized by a pungent odor and is known to be a lachrymator, necessitating careful handling in a well-ventilated fume hood.[3][4] The compound is sensitive to moisture and decomposes in water, generating hydrogen chloride gas.[3][4] It is incompatible with strong bases, alcohols, and oxidizing agents.[3][5]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₇H₄ClFO | [6] |

| Molecular Weight | 158.56 g/mol | [6] |

| CAS Number | 393-52-2 | [6] |

| Appearance | Clear colorless to faintly colored liquid | [3] |

| Melting Point | 4 °C | [6] |

| Boiling Point | 90-92 °C at 15 mmHg | [6] |

| Density | 1.328 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.536 | [6] |

| Flash Point | 82 °C (179.6 °F) | [7] |

| Solubility | Soluble in chloroform; decomposes in water. | [3][4] |

Spectral Data

| Spectrum Type | Key Features |

| ¹H NMR | Spectrum available. |

| ¹³C NMR | Spectrum available. |

| Mass Spectrometry | Spectrum available. |

| Infrared (IR) Spectroscopy | Spectrum available. |

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reaction of 2-fluorobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[8]

Experimental Protocol: Synthesis from 2-Fluorobenzoic Acid

This protocol details the synthesis of this compound from 2-fluorobenzoic acid and thionyl chloride.[4]

Materials:

-

2-Fluorobenzoic acid (14.0 g, 0.1 mole)

-

Thionyl chloride (30 ml)

-

Benzene (70 ml)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum source for concentration

Procedure:

-

In a round-bottom flask, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.

-

Add 30 ml of thionyl chloride to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for four hours.

-

After the reflux period, cool the mixture to room temperature.

-

Concentrate the reaction mixture under vacuum to remove the benzene and excess thionyl chloride, yielding this compound as a liquid.

Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for the introduction of the 2-fluorobenzoyl moiety into a wide range of molecules. It readily undergoes acylation reactions with nucleophiles such as amines and alcohols.

General Experimental Protocol: Acylation of Primary Amines

This protocol provides a general method for the acylation of a primary amine with this compound.[9]

Materials:

-

Primary amine (1.0 equivalent)

-

This compound (1.0 equivalent)

-

Triethylamine (1.1 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask.

-

Cool the stirred solution in an ice bath.

-

Slowly add this compound (1.0 equivalent) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-substituted 2-fluorobenzamide.

-

Purify the crude product by recrystallization or column chromatography as needed.

General workflow for the acylation of primary amines.

General Experimental Protocol: Acylation of Alcohols

This protocol outlines a general procedure for the acylation of a primary alcohol with this compound.[10]

Materials:

-

Primary alcohol (1.0 equivalent)

-

This compound (1.1 equivalents)

-

Pyridine (1.2 equivalents)

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring progress by TLC.

-

Quench the reaction by adding 1 M HCl.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure ester.

Safety and Handling

This compound is a corrosive and lachrymatory substance that requires careful handling.[5][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.[5]

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors. It is moisture-sensitive and should be handled under an inert atmosphere.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong bases.[5] Keep the container tightly closed.

-

Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air and seek medical attention.[5] If ingested, do not induce vomiting and seek immediate medical attention.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of new pharmaceutical and agrochemical agents. Its reactivity as an acyl chloride, combined with the modulating effects of the fluorine substituent, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective use in a research and development setting. This guide provides a foundational resource for scientists and researchers working with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 3. lookchem.com [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound 99 393-52-2 [sigmaaldrich.com]

- 7. This compound | CAS#:393-52-2 | Chemsrc [chemsrc.com]

- 8. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. This compound | 393-52-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 2-Fluorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorobenzoyl chloride, a colorless to pale yellow liquid with a pungent odor, is a pivotal intermediate in the landscape of organic synthesis. Its significance is particularly pronounced in the development of pharmaceuticals and agrochemicals. The presence of a fluorine atom at the ortho position of the benzoyl chloride moiety imparts unique reactivity and properties, making it a valuable building block for introducing the 2-fluorobenzoyl group into a wide array of molecules. This modification can enhance the biological activity, metabolic stability, and pharmacokinetic profile of the target compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in the synthesis of biologically active molecules, including a look into the signaling pathways of drugs derived from similar fluorinated benzoyl chlorides.

Physical and Chemical Properties

This compound is a reactive acyl chloride that should be handled with care, particularly in the presence of moisture, with which it readily reacts. Its key physical and chemical properties are summarized in the tables below for easy reference.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 4 °C (39.2 °F) | [1] |

| Boiling Point | 90-92 °C at 15 mmHg | [1] |

| Density | 1.328 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.536 | |

| Flash Point | 82 °C (179.6 °F) | |

| Solubility | Decomposes in water. Soluble in many organic solvents. | [1] |

Chemical Reactivity and Safety

| Property | Description | Reference(s) |

| Reactivity | Highly reactive acylating agent. Reacts exothermically with water, alcohols, and amines. Sensitive to moisture. | [1] |

| Hazard Class | 8 (Corrosive) | |

| Key Hazards | Causes severe skin burns and eye damage. Lachrymatory. | |

| Incompatibilities | Water, strong bases, alcohols, oxidizing agents. | [1] |

| Decomposition Products | Upon heating or reaction with water, may produce toxic fumes of hydrogen chloride and hydrogen fluoride. | [1] |

Experimental Protocols

Synthesis of this compound

A standard laboratory-scale synthesis of this compound involves the reaction of 2-fluorobenzoic acid with thionyl chloride.

Materials:

-

2-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Benzene (or another inert solvent like toluene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid with 70 ml of benzene.[2]

-

Slowly add 30 ml of thionyl chloride to the mixture.[2]

-

Heat the mixture to reflux and maintain for four hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and benzene are removed by distillation under reduced pressure.[2]

-

The resulting crude this compound can be purified by vacuum distillation, collecting the fraction boiling at 90-92 °C at 15 mmHg.

Synthesis of 2-Fluorobenzoyl Thiourea Derivatives: A Representative Reaction

This compound is a versatile reagent for the synthesis of various derivatives. The following protocol details the synthesis of 2-fluorobenzoyl thiourea derivatives, which have shown potential biological activities.[3]

Step 1: Formation of 2-Fluorobenzoyl Isothiocyanate

-

In a flask, dissolve 5 mmol of ammonium thiocyanate in 15 ml of acetone.[3]

-

To this solution, add 5 mmol (0.6 mL) of this compound.[3]

-

The mixture is refluxed for 30 minutes to form a yellow solution of 2-fluorobenzoyl isothiocyanate.[3]

Step 2: Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

-

The solution of 2-fluorobenzoyl isothiocyanate is filtered.[3]

-

To the filtrate, add 5 mmol of the desired aniline derivative.[3]

-

The reaction mixture is then refluxed for 4 hours.[3]

-

Upon cooling, a precipitate of the 2-fluorobenzoyl thiourea derivative forms.[3]

-

The precipitate is collected by filtration and can be purified by recrystallization from ethanol.[3]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or CCl₄) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., Varian A-60 or equivalent).[1]

-

Typical Analysis: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are typically acquired to confirm the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, while the ¹³C NMR will show signals for the carbonyl carbon and the aromatic carbons. The ¹⁹F NMR will show a signal characteristic of the fluorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat): A drop of the liquid sample is placed between two KBr or NaCl plates.

-

Sample Preparation (ATR): A drop of the liquid sample is placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer (e.g., Bruker IFS 85).[1]

-

Typical Analysis: The IR spectrum will show a strong characteristic absorption band for the carbonyl (C=O) stretching of the acid chloride, typically around 1780-1740 cm⁻¹. Other bands corresponding to the aromatic ring and the C-F bond will also be present.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions: A capillary column (e.g., VF-5ms) is used with a programmed temperature ramp. For instance, starting at 80°C and ramping up to 280°C.[4]

-

Typical MS Conditions: Electron ionization (EI) at 70 eV is commonly used. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Applications in Drug Development and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. While the compound itself is not biologically active in terms of participating in signaling pathways, its derivatives are designed to interact with specific biological targets. A notable example of a drug whose synthesis involves a fluorinated benzoyl chloride intermediate is Lenvatinib.

Lenvatinib: A Multi-Kinase Inhibitor

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[5][6][7] Its mechanism of action involves the inhibition of several key signaling pathways that are critical for tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

Signaling Pathways Inhibited by Lenvatinib:

Lenvatinib simultaneously inhibits the kinase activities of:

By targeting these multiple pathways, Lenvatinib effectively cuts off the signaling networks that cancer cells rely on to grow and spread.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Lenvatinib Signaling Pathway Inhibitiondot

References

- 1. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. cris.unibo.it [cris.unibo.it]

- 5. mims.com [mims.com]

- 6. nbinno.com [nbinno.com]

- 7. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mechanism of Action (MOA) of LENVIMA® (lenvatinib) [lenvimahcp.com]

An In-depth Technical Guide to 2-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of 2-Fluorobenzoyl chloride, a key intermediate in organic synthesis and pharmaceutical research. Its utility in creating fluorinated compounds makes it a valuable reagent in the development of agrochemicals and pharmaceuticals, where the fluorine substituent can enhance biological activity and stability.[1][2]

Core Molecular and Physical Properties

The fundamental quantitative data for this compound are summarized below. This information is critical for reaction planning, safety protocols, and analytical characterization.

| Property | Value | Citations |

| Molecular Formula | C₇H₄ClFO | [1][3][4][5] |

| Molecular Weight | 158.56 g/mol | [1][3][5][6] |

| Appearance | Colorless to light yellow liquid | [1][7] |

| CAS Number | 393-52-2 | [1][4][6] |

| Melting Point | 4-6 °C | [1][4][6] |

| Boiling Point | 189 °C (at 760 mmHg); 90-92 °C (at 15 mmHg) | [1][4][6][8] |

| Density | 1.328 - 1.34 g/mL at 25 °C | [1][6][7] |

| Refractive Index | n20/D 1.536 - 1.54 | [1][6] |

| Solubility | Soluble in organic solvents like ether, acetone, and chloroform. Decomposes in water. | [2][3][8] |

Experimental Protocols

Synthesis of this compound from 2-Fluorobenzoic Acid

A common and effective method for the preparation of this compound is the reaction of 2-fluorobenzoic acid with thionyl chloride.[3][9]

Materials:

-

2-fluorobenzoic acid (14.0 g, 0.1 mole)

-

Thionyl chloride (SOCl₂) (30 ml)

-

Benzene (70 ml)

Procedure:

-

Combine 14.0 g (0.1 mole) of 2-fluorobenzoic acid and 70 ml of benzene in a reaction flask.

-

Add 30 ml of thionyl chloride to the mixture.

-

Reflux the resulting mixture for four hours.[9]

-

After the reflux period, allow the mixture to cool to room temperature.

-

Concentrate the mixture under vacuum to remove the solvent and excess thionyl chloride.[9]

-

The resulting liquid product is this compound.

Applications in Synthetic Chemistry

This compound is a versatile reagent used to introduce the 2-fluorobenzoyl group into various molecules.[1] A notable application is in the synthesis of 2-fluorobenzoyl thiourea derivatives, which are of interest in drug discovery due to the wide range of biological activities exhibited by thiourea compounds.[10]

Workflow for the Synthesis of 2-Fluorobenzoyl Thiourea Derivatives

The synthesis involves a two-step process starting from this compound. First, it is converted to an isothiocyanate intermediate, which then reacts with an aniline derivative to yield the final thiourea product.[10]

Caption: Synthetic pathway for 2-fluorobenzoyl thiourea derivatives.

This workflow highlights the reactivity of the acyl chloride group and its utility in forming new carbon-nitrogen and carbon-sulfur bonds, which is a cornerstone of medicinal chemistry.[10] The fluorine atom's high electronegativity can significantly influence the resulting molecule's chemical properties, which is a key consideration in drug design.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 393-52-2 [m.chemicalbook.com]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. This compound 99 393-52-2 [sigmaaldrich.com]

- 7. This compound | 393-52-2 [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. dergipark.org.tr [dergipark.org.tr]

Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-fluorobenzoyl chloride from 2-fluorobenzoic acid, a key reaction in the production of various pharmaceuticals and agrochemicals.[1][2] The document details the prevalent synthetic methods, presents quantitative data in a structured format, and offers comprehensive experimental protocols.

Core Synthesis Pathways

The conversion of 2-fluorobenzoic acid to this compound is a nucleophilic acyl substitution reaction where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[3][4] Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being one of the most common and effective reagents.[5][6] Other notable reagents include oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅).[4][7]

The general reaction is as follows:

2-Fluorobenzoic Acid + Chlorinating Agent → this compound + Byproducts

The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product. Thionyl chloride is often favored as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[7][8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of this compound from 2-fluorobenzoic acid.

| Chlorinating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | Benzene | Reflux | 4 hours | Not Specified | [9] |

| Thionyl Chloride | Toluene | Reflux | 7 hours | 70% | [10] |

| Thionyl Chloride | None | 60-65 °C | 2-3 hours | Not Specified | [11] |

| Oxalyl Chloride | Dichloromethane (with DMF catalyst) | Reflux | 8 hours | Not Specified | [12] |

Experimental Protocols

Method 1: Synthesis using Thionyl Chloride in Toluene

This protocol is adapted from a procedure reported by ChemicalBook.[10]

Materials:

-

2-Fluorobenzoic acid (100 g, 0.714 mol)

-

Thionyl chloride (414 mL, 5.7 mol)

-

Toluene (100 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 2-fluorobenzoic acid (100 g) and toluene (100 mL).

-

Heat the mixture to 50 °C with stirring.

-

Slowly add thionyl chloride (414 mL) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 7 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene by evaporation under reduced pressure using a rotary evaporator.

-

The resulting residue is this compound (79 g, 70% yield).

Method 2: Synthesis using Thionyl Chloride in Benzene

This protocol is based on a method described by PrepChem.[9]

Materials:

-

2-Fluorobenzoic acid (14.0 g, 0.1 mol)

-

Thionyl chloride (30 mL)

-

Benzene (70 mL)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Vacuum source

Procedure:

-

In a round-bottom flask, combine 2-fluorobenzoic acid (14.0 g) and benzene (70 mL).

-

Add thionyl chloride (30 mL) to the mixture.

-

Heat the mixture to reflux and maintain for four hours.

-

After cooling to room temperature, concentrate the mixture under vacuum to obtain the liquid this compound.

Method 3: Synthesis using Oxalyl Chloride and a Catalytic Amount of DMF

This method utilizes oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), which is a common procedure for converting carboxylic acids to acid chlorides.[12][13]

Materials:

-

2-Fluorobenzoic acid

-

Oxalyl chloride

-

Dichloromethane (CH₂Cl₂)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Magnetic stirrer

Procedure:

-

Dissolve 2-fluorobenzoic acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Slowly add oxalyl chloride to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux.

-

Monitor the reaction until completion (typically indicated by the cessation of gas evolution).

-

Cool the reaction mixture to room temperature.

-

Carefully remove the solvent and excess oxalyl chloride by rotary evaporation to yield the crude this compound.

Visualizations

Caption: General reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the synthesis.

References

- 1. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 2. chemimpex.com [chemimpex.com]

- 3. youtube.com [youtube.com]

- 4. Video: Carboxylic Acids to Acid Chlorides [jove.com]

- 5. This compound | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 393-52-2 [smolecule.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. prepchem.com [prepchem.com]

- 10. This compound | 393-52-2 [chemicalbook.com]

- 11. 2024.sci-hub.st [2024.sci-hub.st]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

Spectroscopic Data and Experimental Protocols for 2-Fluorobenzoyl Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluorobenzoyl chloride, a key reagent and intermediate in organic synthesis. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for data acquisition. This information is critical for compound identification, purity assessment, and reaction monitoring in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.110 | d | Ar-H |

| 7.680 | t | Ar-H |

| 7.323 | t | Ar-H |

| 7.197 | d | Ar-H |

¹³C NMR

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A representative spectrum is available from the NIST Mass Spectrometry Data Center.[4] Key absorption peaks are expected in the following regions:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1780 | C=O (acid chloride) stretch |

| ~1600, ~1480 | C=C (aromatic) stretch |

| ~1250 | C-F stretch |

| ~800-600 | C-Cl stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion and major fragments are listed below.[5]

| m/z | Relative Intensity (%) | Assignment |

| 158 | 4.0 | [M]⁺ (Molecular Ion, ³⁵Cl) |

| 160 | 1.4 | [M+2]⁺ (Molecular Ion, ³⁷Cl) |

| 123 | 100.0 | [M-Cl]⁺ |

| 95 | 40.1 | [M-Cl-CO]⁺ |

| 75 | 18.6 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 5-20 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Transfer the solution to a clean 5 mm NMR tube.

2. Data Acquisition (¹H and ¹³C NMR):

- Insert the NMR tube into the spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity.

- For ¹H NMR, acquire the spectrum using a standard pulse sequence.

- For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each unique carbon. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1][2][6]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

1. Sample Preparation:

- As this compound is a liquid, no special sample preparation is required for ATR-IR.

2. Data Acquisition:

- Record a background spectrum of the clean ATR crystal.

- Place a small drop of this compound directly onto the ATR crystal.

- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[7][8][9]

Mass Spectrometry (MS) (Electron Ionization - EI)

1. Sample Introduction:

- Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.[10][11]

2. Ionization and Analysis:

- The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10][12][13][14]

- The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound(393-52-2) 13C NMR [m.chemicalbook.com]

- 4. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 5. Benzoyl chloride, 2-fluoro- [webbook.nist.gov]

- 6. chem.uiowa.edu [chem.uiowa.edu]

- 7. agilent.com [agilent.com]

- 8. s4science.at [s4science.at]

- 9. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 14. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]

Solubility Profile of 2-Fluorobenzoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Fluorobenzoyl chloride in various organic solvents. Due to the compound's reactive nature, particularly its sensitivity to moisture, quantitative solubility data is not widely available in the public domain. This document consolidates the existing qualitative solubility information and presents a detailed experimental protocol for the accurate determination of its solubility under anhydrous conditions. Furthermore, this guide outlines the synthesis of this compound and provides visual representations of the synthetic pathway and a general experimental workflow for solubility assessment to aid researchers in their laboratory practices.

Introduction

This compound (C7H4ClFO) is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceuticals and agrochemicals.[1] Its reactivity, stemming from the acyl chloride functional group, makes it a versatile building block. However, this reactivity also presents challenges for its characterization, including the determination of its solubility. The presence of the fluorine atom can influence the molecule's polarity and, consequently, its interaction with various solvents.[1] A thorough understanding of its solubility is critical for reaction optimization, purification, and formulation development. This guide aims to provide a central resource on the solubility of this compound, addressing the current lack of quantitative data and offering practical guidance for its experimental determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C7H4ClFO | [2] |

| Molecular Weight | 158.56 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Melting Point | 4 °C | [3] |

| Boiling Point | 90-92 °C @ 15 mmHg | [3] |

| Density | 1.328 g/mL at 25 °C | [3] |

| Refractive Index | 1.536 (n20/D) | [3] |

Solubility Data

Currently, only qualitative solubility data for this compound is extensively documented. The compound is known to be reactive with water, leading to decomposition.[3] Its solubility in common organic solvents is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Water | Decomposes | [2][3] |

| Ether | Generally Soluble | [1] |

| Acetone | Generally Soluble | [1] |

| Chloroform | Slightly Soluble | [1][3] |

It is important to note that acyl chlorides, as a class of compounds, are generally not considered to "dissolve" in water in the traditional sense due to their rapid reaction (hydrolysis) to form the corresponding carboxylic acid and hydrochloric acid.[4]

Experimental Protocol for Solubility Determination

The high reactivity of this compound with moisture necessitates that any experimental determination of its solubility be conducted under strictly anhydrous conditions. The following protocol is a recommended guideline that can be adapted based on available laboratory equipment and specific research needs.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., diethyl ether, acetone, chloroform)

-

Anhydrous sodium sulfate or molecular sieves

-

Inert gas (e.g., nitrogen or argon)

-

Glassware (flame-dried or oven-dried)

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringes and needles

-

Analytical balance

-

Gas-tight vials with septa

Methodology: Gravimetric Method

-

Preparation of Anhydrous Solvent: Dry the chosen organic solvent over a suitable drying agent (e.g., anhydrous sodium sulfate or molecular sieves) for at least 24 hours. Distill the solvent under an inert atmosphere immediately before use.

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C for several hours and cooled in a desiccator over a drying agent. Assemble the apparatus while hot and purge with a stream of dry inert gas.

-

Saturation: a. In a gas-tight vial under a positive pressure of inert gas, add a known volume of the anhydrous solvent. b. Place the vial in a constant temperature bath set to the desired temperature. c. Gradually add a known mass of this compound to the solvent while stirring until a slight excess of undissolved liquid is observed. d. Seal the vial and allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) with continuous stirring to ensure saturation.

-

Sample Withdrawal and Analysis: a. After equilibration, stop stirring and allow the undissolved this compound to settle. b. Carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, gas-tight syringe. c. Transfer the aliquot to a pre-weighed vial. d. Determine the mass of the transferred solution. e. Evaporate the solvent under a gentle stream of inert gas or under reduced pressure. f. Once the solvent is completely removed, weigh the vial containing the non-volatile solute (this compound).

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.

-

Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the solution.

-

Express the solubility in desired units (e.g., g/100 g solvent or mol/L).

-

Safety Precautions:

-

This compound is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

The reaction with water is vigorous and produces corrosive HCl gas.[3] Avoid all contact with moisture.

Logical Relationships and Workflows

Synthesis of this compound

This compound is typically synthesized by the reaction of 2-fluorobenzoic acid with thionyl chloride.[5]

Caption: Synthesis of this compound.

Experimental Workflow for Solubility Determination

The general workflow for determining the solubility of a reactive compound like this compound is depicted below.

References

An In-depth Technical Guide to the Reactivity of 2-Fluorobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluorobenzoyl chloride is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its reactivity towards nucleophiles is a critical aspect of its synthetic utility. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of common nucleophiles, including amines, alcohols, and water. It details the underlying mechanistic principles, presents available quantitative data on reaction rates and yields, and provides established experimental protocols for key transformations. The influence of the ortho-fluoro substituent on the reactivity of the acyl chloride is a central focus, with its electronic and potential through-space effects explored to provide a deeper understanding for researchers and drug development professionals.

Core Concepts: The Reactivity of this compound

This compound is an acyl chloride, a class of organic compounds characterized by the -COCl functional group. The high electronegativity of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles. The general reaction proceeds via a nucleophilic acyl substitution mechanism.

The presence of a fluorine atom at the ortho-position of the benzene ring significantly modulates the reactivity of the benzoyl chloride. This "ortho-effect" is a combination of several factors:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This generally leads to an enhanced reaction rate compared to unsubstituted benzoyl chloride.

-

Resonance Effect (+R): Like other halogens, fluorine can donate a lone pair of electrons to the aromatic ring through resonance. However, for fluorine, this effect is generally weaker than its inductive effect.

-

Through-Space Effects: The proximity of the ortho-fluoro substituent to the carbonyl group can lead to through-space interactions, potentially influencing the conformation of the molecule and the transition state of the reaction.

Kinetic studies on the reactions of substituted benzoyl chlorides with nucleophiles, such as anilines, have shown that ortho-substituted benzoyl chlorides are generally more reactive than their para-substituted counterparts.[1][2] This enhanced reactivity of the ortho-isomer, including this compound, is a crucial consideration in synthetic planning.

Reaction with Nucleophiles: Mechanisms and Pathways

The reaction of this compound with nucleophiles follows a well-established two-step addition-elimination mechanism.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 2-Fluorobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermal stability and decomposition profile of 2-Fluorobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Understanding the thermal behavior of this compound is critical for ensuring safe handling, process optimization, and regulatory compliance in research and manufacturing environments.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist decomposition at elevated temperatures. For reactive compounds like acyl chlorides, this is a crucial safety parameter. When a substance undergoes thermal decomposition, it breaks down into simpler, and often hazardous, products. For this compound, this process is known to yield toxic and corrosive gases.

Quantitative Data on this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Boiling Point | 195 °C (decomposes) | [2] |

| Melting Point | 4 °C | [3] |

| Flash Point | 82 °C | [1] |

| Decomposition Temperature | 195 °C (decomposes) | [2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Gaseous hydrogen fluoride (HF), Phosgene, Hydrogen chloride gas | [4] |

Note: The boiling point is listed as the temperature at which decomposition occurs, highlighting the thermal lability of the compound.[2]

Thermal Decomposition Pathway

Upon heating, this compound is expected to decompose, leading to the formation of several hazardous substances. The primary decomposition products are hydrogen chloride (HCl) and hydrogen fluoride (HF) gases, which are highly corrosive and toxic.[1][4] Carbon oxides (CO, CO₂) and potentially phosgene can also be generated, particularly in the presence of limited oxygen.[4]

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principle analytical techniques employed. The following are detailed, generalized protocols that should be adapted for the specific instrumentation and safety protocols of your laboratory.

Differential Scanning Calorimetry (DSC) for Onset Temperature and Enthalpy of Decomposition

Objective: To determine the onset temperature of decomposition and the associated enthalpy change (heat flow). This information is critical for defining safe operating temperature limits.

Methodology:

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated according to the manufacturer's specifications. A standard material with a known melting point and enthalpy of fusion (e.g., indium) should be used for calibration.

-

The sample and reference crucibles must be clean and inert to the sample. For a reactive liquid like this compound, hermetically sealed gold-plated or high-pressure stainless steel crucibles are recommended to contain any evolved gases and prevent reaction with the crucible material.

-

-

Sample Preparation:

-

Due to the moisture sensitivity of this compound, sample preparation should be conducted in a controlled, inert atmosphere (e.g., a glove box with dry nitrogen or argon).[4]

-

Using a calibrated microsyringe, carefully dispense a small, accurately weighed sample (typically 1-5 mg) into the bottom of the DSC crucible.

-

Hermetically seal the crucible immediately to prevent any interaction with atmospheric moisture and to contain any volatile decomposition products.

-

Prepare an identical, empty, sealed crucible to be used as a reference.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 25 °C).

-

Ramp the temperature at a constant heating rate, typically 2-10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

The final temperature should be set well beyond the expected decomposition temperature (e.g., 300 °C) to ensure the entire decomposition event is captured.

-

-

Atmosphere:

-

Purge the DSC cell with a dry, inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert environment and remove any potential off-gases.

-

-

-

Data Analysis:

-

The resulting DSC thermogram will show heat flow as a function of temperature.

-

The onset temperature of decomposition is determined by the intersection of the baseline with the tangent of the exothermic or endothermic peak corresponding to the decomposition.

-

The enthalpy of decomposition (ΔHd) is calculated by integrating the area of the decomposition peak.

-

Thermogravimetric Analysis (TGA) for Mass Loss Profile

Objective: To determine the temperature range over which this compound decomposes by measuring the change in mass as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument's balance and temperature sensors are properly calibrated.

-

Use a sample pan made of an inert material such as alumina or platinum.

-

-

Sample Preparation:

-

As with DSC, sample preparation must be performed in a dry, inert atmosphere.

-

Accurately weigh a small sample (typically 5-10 mg) and place it in the TGA sample pan.

-

-

Experimental Parameters:

-

Temperature Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond the final decomposition point (e.g., 300 °C).

-

-

Atmosphere:

-

Conduct the analysis under a continuous flow of a dry, inert gas (e.g., nitrogen) to prevent oxidative decomposition. The flow rate should be consistent (e.g., 20-50 mL/min).

-

-

-

Data Analysis:

-

The TGA curve will plot the percentage of mass loss versus temperature.

-

The onset temperature of decomposition is identified as the temperature at which significant mass loss begins.

-

The resulting data will show the temperature ranges for different stages of decomposition, if any, and the final residual mass.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and assessing the thermal stability of this compound.

Caption: Workflow for Thermal Hazard Assessment.

Caption: Simplified Decomposition Pathway.

Conclusion

This compound is a thermally sensitive compound that undergoes decomposition at elevated temperatures, producing hazardous and corrosive byproducts. A thorough understanding of its thermal stability, through techniques such as DSC and TGA, is paramount for its safe use in research and industrial applications. The data and protocols presented in this guide provide a foundational framework for professionals to conduct their own risk assessments and establish safe handling procedures. It is imperative to always consult the most recent Safety Data Sheet and conduct appropriate experimental evaluations before using this chemical.

References

The Dawn of Fluorinated Benzoyl Chlorides: A Technical History and Synthesis Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated benzoyl chlorides are a cornerstone of modern medicinal and materials chemistry. The strategic incorporation of fluorine into the benzoyl chloride scaffold imparts unique physicochemical properties, including altered reactivity, increased metabolic stability, and modified binding affinities, making these compounds invaluable synthons in the development of pharmaceuticals, agrochemicals, and high-performance polymers. This in-depth technical guide explores the discovery and historical development of fluorinated benzoyl chlorides, providing a detailed account of their synthesis, including key experimental protocols and a comparative analysis of physical and spectroscopic data.

Historical Context: The Precursor Challenge and the Balz-Schiemann Breakthrough

The history of fluorinated benzoyl chlorides is intrinsically linked to the broader narrative of organofluorine chemistry. Early attempts to directly fluorinate aromatic compounds were often met with violent and uncontrollable reactions. The major turning point arrived in 1927 with the discovery of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann. This reaction provided the first reliable and general method for introducing a fluorine atom onto an aromatic ring.

The Balz-Schiemann reaction proceeds via the thermal decomposition of an aromatic diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. This breakthrough made a wide range of fluoroaromatic compounds, including the essential precursors to fluorinated benzoyl chlorides—fluorobenzoic acids—readily accessible for the first time. The overall transformation is a two-step process: diazotization of an aminobenzoic acid followed by thermal decomposition of the resulting diazonium salt.

Caption: The Balz-Schiemann reaction for the synthesis of fluorobenzoic acids.

Following the establishment of the Balz-Schiemann reaction, the synthesis of fluorinated benzoyl chlorides became a practical reality. The most common and enduring method for this conversion is the reaction of the corresponding fluorobenzoic acid with a chlorinating agent.

Key Synthetic Methodologies

Two primary synthetic routes have been historically and are currently employed for the preparation of fluorinated benzoyl chlorides.

From Fluorobenzoic Acids

The most prevalent laboratory-scale and a common industrial method for synthesizing fluorinated benzoyl chlorides is the treatment of the corresponding fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently used reagent for this transformation due to its effectiveness and the convenient removal of byproducts (HCl and SO₂), which are gaseous. Other chlorinating agents such as oxalyl chloride and phosphorus pentachloride (PCl₅) are also effective.

Caption: General synthesis of fluorobenzoyl chlorides from fluorobenzoic acids.

From Fluorotoluenes (Industrial Route)

An alternative industrial-scale synthesis, particularly for 4-fluorobenzoyl chloride, starts from 4-fluorotoluene. This method involves a free-radical side-chain chlorination under UV irradiation to form 4-fluorotrichlorotoluene. This intermediate is then subjected to controlled hydrolysis, often in the presence of a catalyst like ferric chloride or zinc chloride, to yield the desired 4-fluorobenzoyl chloride. This route is economically advantageous when the corresponding fluorotoluene is a readily available starting material.

Caption: Industrial synthesis of fluorobenzoyl chlorides from fluorotoluenes.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of monofluorinated benzoyl chlorides.

Protocol 1: Synthesis of 4-Fluorobenzoyl Chloride from 4-Fluorobenzoic Acid[1]

Materials:

-

4-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF, catalytic amount)

-

Anhydrous toluene (optional, as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 4-fluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents).

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

The mixture is gently refluxed until the evolution of hydrogen chloride and sulfur dioxide gases ceases (typically 1-3 hours). The reaction can be monitored by the disappearance of the solid starting material.

-

After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.

-

The resulting crude 4-fluorobenzoyl chloride is then purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Synthesis of 2-Fluorobenzoyl Chloride from 2-Fluorobenzoic Acid[2]

Materials:

-

2-Fluorobenzoic acid (14.0 g, 0.1 mole)

-

Thionyl chloride (30 ml)

-

Benzene (70 ml)

Procedure:

-

A mixture of 2-fluorobenzoic acid, thionyl chloride, and benzene is placed in a flask equipped with a reflux condenser.

-

The mixture is refluxed for four hours.

-

After cooling, the solution is concentrated under vacuum to remove the solvent and excess thionyl chloride, yielding this compound as a liquid.[1]

Protocol 3: Industrial Preparation of 4-Fluorobenzoyl Chloride from 4-Fluorotoluene[3]

Step 1: Side-Chain Chlorination

-

4-Fluorotoluene is introduced into a suitable reactor equipped with a UV lamp.

-

Chlorine gas is bubbled through the 4-fluorotoluene at a temperature of 70-85 °C under UV irradiation.

-

The reaction is monitored by gas chromatography (GC) until the desired conversion to 4-fluorotrichlorotoluene is achieved.

Step 2: Hydrolysis

-

The crude 4-fluorotrichlorotoluene is transferred to a hydrolysis reactor.

-

A composite catalyst of ferric chloride and zinc chloride is added.

-

Water is slowly added dropwise while maintaining the temperature at around 130 °C.

-

The reaction progress is monitored by GC.

-

Upon completion, the product, 4-fluorobenzoyl chloride, is isolated and purified by vacuum distillation, achieving a purity of over 99% and a high yield.[2]

Comparative Data of Monofluorobenzoyl Chlorides

The physical and spectroscopic properties of the monofluorinated benzoyl chloride isomers are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Monofluorobenzoyl Chlorides

| Property | This compound | 3-Fluorobenzoyl Chloride | 4-Fluorobenzoyl Chloride |

| CAS Number | 393-52-2 | 1711-07-5 | 403-43-0[3] |

| Molecular Formula | C₇H₄ClFO | C₇H₄ClFO | C₇H₄ClFO |

| Molecular Weight | 158.56 g/mol | 158.56 g/mol | 158.56 g/mol [3] |

| Appearance | Colorless to faintly colored liquid[4] | Clear, colorless liquid[5] | Colorless liquid |

| Melting Point | 4 °C | -30 °C[5] | 10-12 °C[3] |

| Boiling Point | 90-92 °C / 15 mmHg | 189 °C[5] | 82 °C / 20 mmHg[3] |

| Density | 1.328 g/mL at 25 °C | 1.3 g/cm³[5] | 1.342 g/mL at 25 °C[3] |

| Refractive Index (n²⁰/D) | 1.536 | 1.5285[5] | 1.532[3] |

Table 2: Spectroscopic Data of Monofluorobenzoyl Chlorides

| Spectroscopic Data | This compound | 3-Fluorobenzoyl Chloride | 4-Fluorobenzoyl Chloride |

| ¹⁹F NMR (δ, ppm) | Varies with solvent | Varies with solvent | Varies with solvent |

| IR (C=O stretch, cm⁻¹) | ~1780-1810 | ~1770-1800 | ~1770-1800 |

| Key Mass Spec Fragments (m/z) | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ | 158 (M⁺), 123 (M-Cl)⁺, 95 (M-Cl-CO)⁺ |

Conclusion